Mass Spectrometric Resolution: +4 Da Shift Enables Zero Cross-Talk Quantification
D-Sorbitol-d4 provides a +4 Da mass shift relative to endogenous D-Sorbitol (182.17 Da unlabeled vs. 186.20 Da labeled) . In contrast, D-Sorbitol-d8 introduces an +8 Da shift to 190.22 Da . While both provide baseline resolution, the d4 isotopologue offers sufficient mass separation for MRM channels with minimal isotopic overlap from natural abundance 13C contributions, whereas unlabeled D-Sorbitol exhibits zero mass separation and cannot be used as an internal standard in MS workflows [1].
| Evidence Dimension | Molecular weight and MS channel separation |
|---|---|
| Target Compound Data | 186.20 g/mol, +4 Da shift |
| Comparator Or Baseline | Unlabeled D-Sorbitol: 182.17 g/mol, 0 Da shift; D-Sorbitol-d8: 190.22 g/mol, +8 Da shift |
| Quantified Difference | D-Sorbitol-d4 provides a 4 Da separation versus 0 Da (unlabeled) and half the shift of d8 |
| Conditions | LC-MS/MS with ESI negative ion mode, hydrophilic interaction liquid chromatography (HILIC) column |
Why This Matters
The +4 Da shift is optimal for balancing MS resolution with isotopic purity; larger +8 Da shifts (d8) increase synthetic cost without analytical benefit in most triple quadrupole applications.
- [1] Liang, H.R. et al. (2019). Development and validation of a quantitative ultra performance LC hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma. Bioanalysis, 11(5), 407-425. View Source
